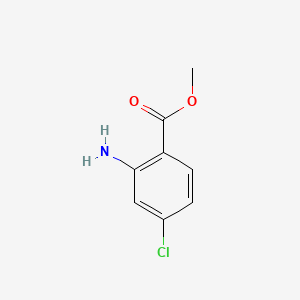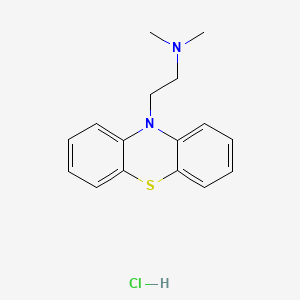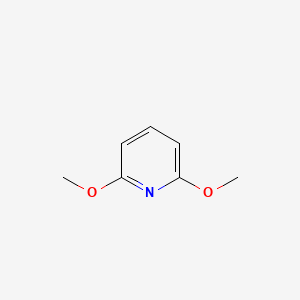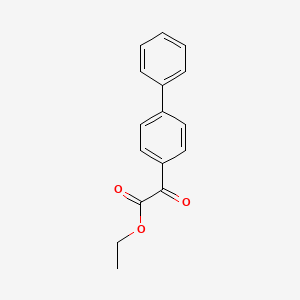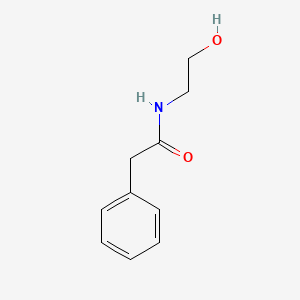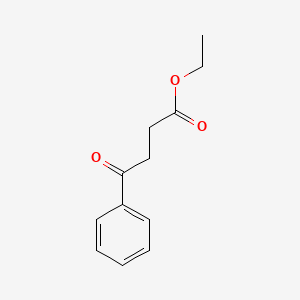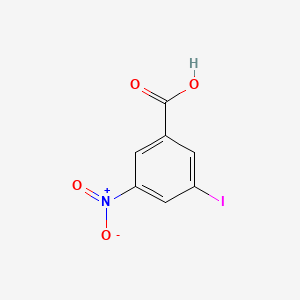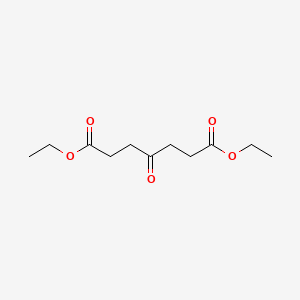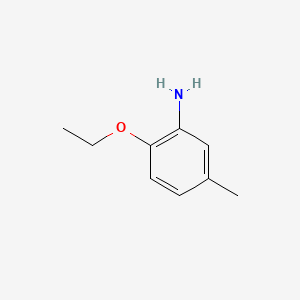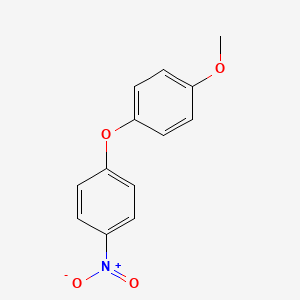
p-Toluenesulfonic anhydride
Overview
Description
p-Toluenesulfonic anhydride is a chemical compound widely used in organic synthesis. It is known for its role as an electrophilic reagent, particularly in the tosylation of nucleophiles such as alcohols. This compound is a shelf-stable, well-soluble solid and is considered a “softer” electrophile compared to p-toluenesulfonyl chloride .
Mechanism of Action
Target of Action
p-Toluenesulfonic anhydride is an electrophilic species . Its primary targets are 2-deoxy-sugar hemiacetals . These hemiacetals play a crucial role in various biochemical reactions, particularly in carbohydrate chemistry.
Mode of Action
This compound interacts with its targets (2-deoxy-sugar hemiacetals) by activating them in situ . This activation allows the hemiacetals to react stereoselectively with nucleophilic acceptors . The result of this interaction is the formation of β-anomers .
Biochemical Pathways
It is known that the compound’s interaction with 2-deoxy-sugar hemiacetals can lead to changes in carbohydrate chemistry . These changes can have downstream effects on various biochemical processes, particularly those involving carbohydrates.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which may influence its bioavailability.
Result of Action
The primary molecular effect of this compound’s action is the formation of β-anomers . These are specific types of isomers that can have different properties and roles in biochemical processes compared to their corresponding α-anomers. On a cellular level, the effects of this compound’s action would depend on the specific biochemical pathways and processes in which the β-anomers are involved.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is moisture sensitive , which means that its stability and reactivity can be affected by the presence of water. Furthermore, the compound is soluble in water, alcohols, and other polar organic solvents , which can influence its distribution and action in different environments.
Preparation Methods
p-Toluenesulfonic anhydride can be synthesized by heating p-toluenesulfonic acid with phosphorus pentoxide . This method involves the dehydration of p-toluenesulfonic acid, resulting in the formation of the anhydride. Industrial production methods often involve similar dehydration processes, ensuring the efficient conversion of p-toluenesulfonic acid to its anhydride form .
Chemical Reactions Analysis
p-Toluenesulfonic anhydride undergoes various types of chemical reactions, including:
Substitution Reactions: It is commonly used in the tosylation of alcohols, where it reacts with alcohols in the presence of a base to form tosylates.
Activation of Hemiacetals: It acts as an electrophilic species and activates 2-deoxy-sugar hemiacetals in situ, which then react stereoselectively with nucleophilic acceptors to afford β-anomers.
Hydrolysis: When heated with acid and water, this compound undergoes hydrolysis to form toluene and sulfuric acid.
Scientific Research Applications
p-Toluenesulfonic anhydride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in palladium-catalyzed allylic alkenylation of allylic alcohols with n-butyl acrylate.
Green Chemistry: Its use in organic transformations promotes sustainable and green chemistry practices due to its high atom and pot economy.
Biomass Fractionation: It is employed in the delignification of biomass, aiding in the efficient breakdown of lignin and facilitating biorefinery processes.
Comparison with Similar Compounds
p-Toluenesulfonic anhydride is often compared with other sulfonic acid derivatives, such as:
p-Toluenesulfonic Acid: While both compounds are used in organic synthesis, p-toluenesulfonic acid is a strong acid and is often used as a catalyst in various reactions.
Benzenesulfonic Acid: Similar to p-toluenesulfonic acid, benzenesulfonic acid is used in organic synthesis but lacks the methyl group present in p-toluenesulfonic acid, which can influence its reactivity and solubility.
This compound’s unique properties, such as its stability and solubility, make it a valuable reagent in organic synthesis and various industrial applications.
Properties
IUPAC Name |
(4-methylphenyl)sulfonyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S2/c1-11-3-7-13(8-4-11)20(15,16)19-21(17,18)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVFSPNIEOYOQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194160 | |
| Record name | Toluene-p-sulphonic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4124-41-8 | |
| Record name | p-Toluenesulfonic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4124-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Toluene-p-sulphonic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004124418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Toluene-p-sulphonic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50194160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Toluene-p-sulphonic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.752 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of p-Toluenesulfonic Anhydride in organic synthesis?
A1: this compound (Ts2O) serves as a versatile reagent in various organic reactions. It's widely employed as:
- Activating Agent for Alcohols: Ts2O efficiently converts alcohols into their corresponding tosylates, which are excellent leaving groups in substitution reactions. []
- Dehydrating Agent: Its dehydrating properties find utility in reactions like the formation of nitriles from aldoximes. []
- Friedel-Crafts Reactions: Ts2O acts as a sulfonylating agent in Friedel-Crafts reactions, enabling the introduction of sulfonyl groups into aromatic compounds. [, ]
Q2: How does the solvent affect the reactivity of this compound?
A2: The rate of solvolysis of this compound exhibits significant variation across different solvents. Studies employing the Grunwald–Winstein equation revealed that the reaction is sensitive to both the nucleophilicity (0.56) and ionizing power (0.61) of the solvent. [, ] This suggests that the solvolysis mechanism likely involves either an SN1 reaction with considerable nucleophilic solvation or an SN2 reaction characterized by a loose transition state.
Q3: How does this compound compare to other sulfonylating agents in Friedel-Crafts reactions?
A4: While p-toluenesulfonyl chloride (p-TsCl) is commonly used for Friedel-Crafts sulfonylation, this compound (Ts2O) has emerged as a promising alternative. In the synthesis of 6-O-monotosyl-6-deoxy-β-cyclodextrin (6-O-Ts-β-CD), utilizing Ts2O resulted in a significantly higher production rate (61%) compared to traditional methods employing p-TsCl. [] This highlights the potential of Ts2O to improve the efficiency of Friedel-Crafts sulfonylation reactions.
Q4: Are there any advancements in utilizing this compound with heterogeneous catalysts?
A5: Yes, recent studies explored the immobilization of chloroaluminate ionic liquids onto magnetic nanoparticles (Fe3O4@O2Si[PrMIM]Cl·AlCl3). This system functions as a heterogeneous Lewis acidic catalyst and has been successfully applied to Friedel-Crafts sulfonylation reactions using both sulfonyl chlorides and this compound. [] This approach offers several advantages, including:
- Reaction Efficiency: This method enables solvent-free reaction conditions, contributing to its green chemistry profile. [, ]
Q5: Are there any safety concerns associated with the use of this compound?
A6: While generally considered safe to handle with appropriate precautions, it's important to note that this compound reacts with water to produce hexamethylphosphoramide (HMPA) and hydrofluoric acid (HF). HMPA is classified as a carcinogen, and HF is highly corrosive. [] Therefore, it's crucial to handle this reagent with care, ensuring appropriate ventilation and personal protective equipment to prevent exposure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
